(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline
Description
Properties
IUPAC Name |
5-[(3S)-3-benzylpiperazin-1-yl]sulfonylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-26(25,20-8-4-7-17-14-21-10-9-19(17)20)23-12-11-22-18(15-23)13-16-5-2-1-3-6-16/h1-10,14,18,22H,11-13,15H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLYJKTTNORCR-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23Cl2N3O2S, with a molecular weight of approximately 440.39 g/mol. The compound features a sulfonamide moiety, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research.
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is critical in the purine biosynthesis pathway in Mycobacterium tuberculosis (Mtb). The structure-activity relationship studies indicate that the piperazine and isoquinoline rings are essential for maintaining the inhibitory activity against IMPDH .
Biological Activity Overview
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that derivatives of isoquinoline sulfonamides exhibited significant inhibitory effects on IMPDH, with some compounds showing IC50 values conducive to further development as anti-tubercular agents. The structural modifications were crucial for enhancing selectivity and potency against resistant strains of Mtb .
- Neuroprotective Properties : Research indicated that certain compounds derived from the piperazine scaffold displayed protective effects against oxidative stress-induced cell death in astrocytes. This suggests a potential application in treating neurodegenerative diseases where oxidative stress is a contributing factor .
- Cancer Cell Line Studies : Compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. Some derivatives exhibited promising IC50 values, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analog: (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline
Key Differences :
- Substituent : The benzyl group in the target compound is replaced with an isobutyl moiety.
- Molecular Formula : C₁₇H₂₃N₃O₂S (MW: 333.45 g/mol) .
- Physicochemical Properties :
- Reduced aromaticity compared to the benzyl analog, leading to lower lipophilicity (clogP estimated ~1.5 vs. ~2.8 for the benzyl derivative).
- Steric bulk of isobutyl may hinder binding to planar enzymatic pockets.
Synthetic Comparison :
Both compounds likely utilize iridium-catalyzed asymmetric amination (as evidenced in related piperazine sulfonyl syntheses ), but the isobutyl variant requires alkylation with isobutyl halides instead of benzyl reagents.
Core Structure Analogs: Rho-Kinase Inhibitors
Example: (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)-isoquinoline hydrochloride dihydrate :
- Structural Divergence: Ring Size: 1,4-diazepane (7-membered) vs. piperazine (6-membered) in the target compound. Substituents: Fluorine at the 4-position of isoquinoline; methyl group on diazepane.
- Biological Impact: Diazepane’s larger ring may enhance conformational flexibility, improving target affinity but reducing metabolic stability.
Piperazine Sulfonyl Derivatives with Varied Substituents
Table: Comparative Analysis of Key Compounds
*Estimated using fragment-based methods.
†Inferred from related syntheses .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution :
- Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in high-ee syntheses of analogs .
- Isoquinoline Modifications: Fluorination (as in Rho-kinase inhibitors) or methoxy groups (e.g., ) can modulate electronic properties and target engagement .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline, and how is enantiomeric purity validated?
- Methodology : Enantioselective synthesis can be achieved via iridium-catalyzed amination under standard conditions (e.g., DMF, 50°C), as demonstrated for structurally related piperazine-isoquinoline derivatives . Key steps include:
- Use of chiral catalysts to enforce (S)-configuration.
- Purification via flash column chromatography (e.g., heptane:isopropyl acetate gradients).
- Enantiopurity Validation : Supercritical fluid chromatography (SFC) paired with chiral stationary phases provides precise determination of enantiomeric excess (e.g., 93% ee reported for analogous compounds) .
Q. How is the three-dimensional structure of this compound characterized, and what implications arise from its conformation?
- Structural Analysis : Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles, and supramolecular interactions (e.g., C–H⋯π interactions observed in isoquinoline derivatives) .
- Conformational Insights :
- Dihedral angles between aromatic rings (e.g., 57–71°) influence molecular rigidity and binding pocket compatibility .
- Trigonal geometry at nitrogen atoms (sum of bond angles ≈ 360°) suggests sp² hybridization, impacting electronic properties .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- HRMS : High-resolution mass spectrometry for molecular formula confirmation .
- FTIR : Identifies functional groups (e.g., sulfonyl stretches near 1150–1300 cm⁻¹) .
- Purity Assessment : TLC (e.g., Rf = 0.27 in heptane:isopropyl acetate) and HPLC with UV detection .
Advanced Research Questions
Q. How does the sulfonyl-piperazine moiety modulate biological activity in isoquinoline derivatives?
- Structure-Activity Relationship (SAR) :
- The sulfonyl group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., PKC inhibition Ki = 6 µM in related compounds) .
- Piperazine substituents (e.g., benzyl groups) improve lipophilicity and blood-brain barrier penetration .
- Fragment-Based Design : Merging fragments at distinct positions on the isoquinoline scaffold (e.g., 1-, 3-, or 8-positions) can amplify potency without requiring X-ray structural data .
Q. What strategies resolve contradictions in reported biological activities of structurally similar isoquinoline derivatives?
- Data Discrepancy Analysis :
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native topoisomerase I) or cell lines (e.g., cancer vs. normal) significantly alter IC₅₀ values .
- Stereochemical Effects : Enantiomers (e.g., (S) vs. (R)) may exhibit divergent target affinities, necessitating rigorous stereochemical characterization .
- Validation Approaches :
- Orthogonal assays (e.g., fluorescence polarization + cell viability) confirm target engagement .
Q. How can reaction yields and scalability be optimized for large-scale synthesis?
- Catalytic Systems : AgOTf or Ir catalysts improve regioselectivity and reduce side reactions in multi-step syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DCE/DMAc mixtures) enhance intermediate stability .
- Scalability Metrics :
- Pilot-scale reactions (e.g., 0.2 mmol → 10 mmol) with consistent ee (>90%) via SFC monitoring .
Q. What computational or experimental methods elucidate interactions between this compound and therapeutic targets like protein kinases?
- In Silico Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
